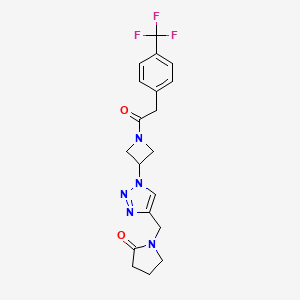

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that boasts a rich framework of functionalities. This multi-faceted molecule incorporates various interesting groups: a triazole ring, a pyrrolidone structure, and a trifluoromethylphenyl segment, rendering it intriguing for medicinal and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesizing this compound generally involves a multi-step organic process:

Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.

Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.

Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.

Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.

Industrial Production Methods

Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:

Using high-purity reagents

Applying continuous flow synthesis to control reaction parameters better

Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:

Oxidation: : Primarily involving the pyrrolidone ring.

Reduction: : Involving the azetidine and triazole rings under controlled conditions.

Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like potassium permanganate or PCC.

Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).

Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.

Major Products

Oxidation Products: : Typically carboxylic acids and ketones.

Reduction Products: : Amines and alkanes.

Substitution Products: : Varied depending on substituents added to the phenyl ring.

Aplicaciones Científicas De Investigación

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:

Chemistry: : As a building block for synthesizing novel compounds.

Biology: : As a tool for studying enzyme interactions and protein-ligand binding.

Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.

Industry: : Used in designing materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:

Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-amine

4-(trifluoromethyl)phenyl acetamide derivatives

2-(4-(trifluoromethyl)phenyl)acetohydrazide

Uniqueness

The uniqueness of 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its specific combination of functionalities. The azetidine, triazole, and pyrrolidone moieties create a versatile framework for diverse biochemical interactions and synthetic transformations, positioning it as a compound of significant interest in scientific research and industrial applications.

Actividad Biológica

The compound 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, a triazole ring, and a pyrrolidine moiety, contributing to its unique biological profile. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole structure is known to interfere with fungal cell wall synthesis and has been demonstrated to inhibit various bacterial strains.

Anticancer Properties

Research has shown that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways. A study indicated that triazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Triazole derivatives have been studied for their ability to inhibit enzymes such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent . -

Anticancer Activity :

In vitro studies have shown that triazole-based compounds can significantly reduce the viability of various cancer cell lines. For example, one study found that a related triazole derivative induced cell cycle arrest and apoptosis in breast cancer cells through the activation of p53 pathways . -

Herbicidal Potential :

Research on herbicides has revealed that triazole derivatives can effectively inhibit PDS, leading to reduced growth in target weed species. This suggests potential applications in agricultural settings for controlling unwanted vegetation while minimizing harm to crops .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULWSGWXFSDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.